N-(2,4-difluorophenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide
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Overview
Description
N-(2,4-difluorophenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a difluorophenyl group, a benzodiazole moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodiazole Moiety: The synthesis begins with the preparation of the 1-methyl-1H-1,3-benzodiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Ring: The next step involves the introduction of the piperazine ring. This is often accomplished through nucleophilic substitution reactions, where the benzodiazole intermediate reacts with a piperazine derivative.
Introduction of the Difluorophenyl Group: The final step is the incorporation of the 2,4-difluorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2,4-difluorophenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide
- (3,4-difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine
Uniqueness
N-(2,4-difluorophenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both the benzodiazole and piperazine rings, along with the difluorophenyl group, makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N5O/c1-26-19-5-3-2-4-18(19)24-20(26)13-27-8-10-28(11-9-27)14-21(29)25-17-7-6-15(22)12-16(17)23/h2-7,12H,8-11,13-14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGHXQNYQCPDKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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